molecular formula C26H27F2N3O B2498656 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-difluorobenzamide CAS No. 946244-05-9

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-difluorobenzamide

Cat. No. B2498656
CAS RN: 946244-05-9
M. Wt: 435.519
InChI Key: OWMBEWWWVDPZHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to the specified chemical involves complex processes, typically starting from basic isoquinoline or benzamide derivatives. For instance, the synthesis of related isoquinoline derivatives has been explored through reactions involving key intermediates like bromomethyl phenyl and alpha-imino carbenes, leading to highly functionalized dihydroisoquinolines, suggesting a methodology that could be applicable to our compound of interest (He et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various analytical techniques, including X-ray crystallography. For instance, the structure of a similar α-amino nitrile obtained via a modified Strecker reaction was elucidated, demonstrating the utility of structural determination methods in understanding the configuration and conformation of such molecules (Otero et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving related dihydroisoquinoline compounds include cyclization reactions and interactions with various reagents, leading to the formation of complex structures with potential biological activities. The reactivity of these compounds often depends on their specific substituents and structural configuration, which can influence their chemical behavior and interaction with biological targets (Brooks et al., 1973).

Scientific Research Applications

Tumor Proliferation Imaging

  • Study: "Assessment of Cellular Proliferation in Tumors by PET Using 18F-ISO-1" by Dehdashti et al. (2013) investigated a cellular proliferative marker related to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-difluorobenzamide. The study focused on evaluating the safety, dosimetry, and feasibility of imaging tumor proliferation using PET in patients with malignant neoplasms. A significant correlation was found between the uptake of 18F-ISO-1 and Ki-67, a proliferation marker, indicating promise for evaluating solid tumors' proliferative status (Dehdashti et al., 2013).

Synthesis and Chemical Reactions

  • Study: "Pd-catalyzed benzylic C-H amidation with benzyl alcohols in water: a strategy to construct quinazolinones" by Hikawa et al. (2012) discusses a novel method involving a palladium-catalyzed domino reaction. This method is pertinent to the synthesis of structures related to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-difluorobenzamide (Hikawa et al., 2012).

Antitumor Activity

  • Study: "Amino-substituted 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H- dibenz[de,h]isoquinoline-1,3-diones. Synthesis, antitumor activity, and quantitative structure--activity relationship" by Sami et al. (1995) explores the synthesis of compounds related to our compound of interest and their evaluation in antitumor and cardiotoxicity assays. The study highlighted the potent antitumor properties of certain derivatives, especially against solid tumors and leukemia cells (Sami et al., 1995).

Sigma-2 Receptor Probes

  • Study: "[3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide: a novel sigma-2 receptor probe" by Xu et al. (2005) investigates two benzamide analogues, closely related to our compound of interest, for their binding to sigma-2 receptors. This research is crucial for understanding the application of such compounds in neuropharmacology (Xu et al., 2005).

Metabolic Studies

  • Study: "Identification of Human Metabolites of (–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide" by Umehara et al. (2009) focused on identifying metabolites in human urine, plasma, and feces, along with investigating renal and hepatic excretion. This study is vital for understanding the metabolism and excretion patterns of compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-difluorobenzamide (Umehara et al., 2009).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27F2N3O/c1-30(2)22-10-7-19(8-11-22)25(31-14-13-18-5-3-4-6-21(18)17-31)16-29-26(32)20-9-12-23(27)24(28)15-20/h3-12,15,25H,13-14,16-17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMBEWWWVDPZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-difluorobenzamide

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